

3-Methyl-1H-indazole-5-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1H-indazole-5-carboxylic acid

Cat. No.: B3030239

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of **3-Methyl-1H-indazole-5-carboxylic Acid**

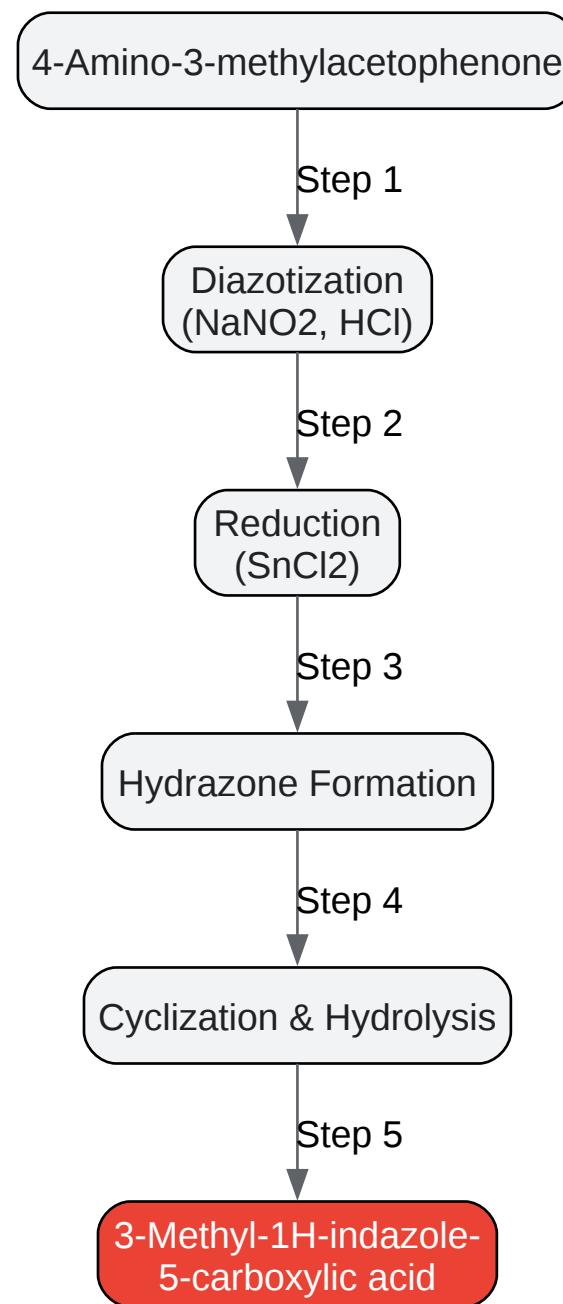
Executive Summary: This technical guide provides a comprehensive overview of the methodologies and analytical insights involved in determining the crystal structure of indazole-based carboxylic acids, a class of compounds of significant interest to the pharmaceutical industry. Due to the absence of publicly available crystallographic data for **3-Methyl-1H-indazole-5-carboxylic acid**, this document establishes a complete procedural framework for its synthesis, crystallization, and analysis. To illustrate the core principles and data interpretation in practice, we utilize the publicly available, detailed crystal structure of its close structural isomer, 1-Methyl-1H-indazole-3-carboxylic acid, as an authoritative case study. This approach provides researchers and drug development professionals with a robust, field-proven guide to understanding the solid-state properties of this important heterocyclic scaffold.

Introduction: The Significance of Indazole Scaffolds

The indazole ring system, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.^[1] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^{[2][3]} **3-Methyl-1H-indazole-5-carboxylic acid** (CAS 885223-58-5) is a key derivative, combining the indazole

core with methyl and carboxylic acid functional groups that can critically influence molecular recognition, solubility, and pharmacokinetic properties.

The Imperative of Crystal Structure Analysis


In drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It dictates crucial physicochemical properties such as stability, solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional atomic arrangement.^[4] By providing precise data on bond lengths, bond angles, and intermolecular interactions, SC-XRD allows scientists to understand how molecules pack together, which is essential for polymorphism screening, salt selection, and formulation development.

Synthesis and Crystallization Protocol

While the specific crystal structure of the title compound is not in the public domain, a robust synthesis and crystallization plan can be designed based on established organic chemistry principles.

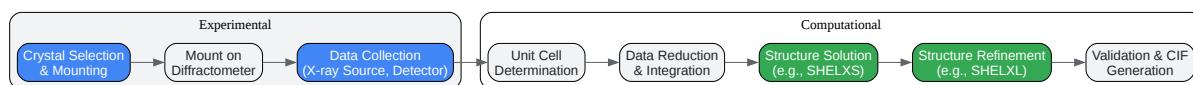
Proposed Synthetic Pathway

A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones.^[5] The following protocol outlines a plausible method for synthesizing the title compound.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Methodology


- **Diazotization:** Dissolve 4-amino-3-methylacetophenone in a solution of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

- Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Stir the mixture for several hours until the reaction is complete, forming the corresponding hydrazine.
- Purification: Isolate the crude hydrazine intermediate by filtration and wash thoroughly with a cold, dilute sodium bicarbonate solution, followed by water.
- Cyclization: Reflux the hydrazine intermediate in a high-boiling point solvent such as acetic acid. This promotes intramolecular cyclization to form the indazole ring system.
- Crystallization: Purify the crude product by recrystallization. The choice of solvent is critical. A polar protic solvent like ethanol or a mixture of dimethylformamide (DMF) and water, allowed to evaporate slowly over several days at room temperature, is an excellent starting point for growing high-quality, single crystals suitable for SC-XRD.

Single-Crystal X-ray Diffraction: Workflow and Analysis

The following sections detail the standard workflow for SC-XRD and present a detailed analysis using data from the structural isomer 1-Methyl-1H-indazole-3-carboxylic acid as a practical example.[\[3\]](#)

Experimental Workflow for SC-XRD

[Click to download full resolution via product page](#)

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Protocol for Data Collection and Refinement

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryo-loop.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector.^[6] The crystal is cooled (e.g., to 293 K) and rotated in the X-ray beam to collect a series of diffraction patterns from all possible orientations.
- Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.^[7]
- Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.^[3]

Crystal Structure Analysis: A Case Study of 1-Methyl-1H-indazole-3-carboxylic acid

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides critical insights into the molecular geometry and intermolecular interactions that are likely to be relevant for other isomers, including the title compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid.^[3] This data serves as a benchmark for what would be expected from an analysis of the title compound.

Parameter	1-Methyl-1H-indazole-3-carboxylic acid
Chemical Formula	C ₉ H ₈ N ₂ O ₂
Formula Weight	176.17
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.5470 (15)
b (Å)	14.873 (3)
c (Å)	14.924 (3)
β (°)	93.10 (3)
Volume (Å ³)	1672.7 (6)
Z (Molecules/Unit Cell)	8
Temperature (K)	293 (2)
R-factor (R1)	0.058
wR2 (all data)	0.143
Data Source	--INVALID-LINK--

Molecular Geometry and Supramolecular Assembly

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, the asymmetric unit contains two independent molecules.^[3] The indazole ring system is essentially planar, as expected for an aromatic system. The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers.

The carboxylic acid groups of two adjacent molecules interact via strong O—H…O hydrogen bonds, creating a classic centrosymmetric R₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers are the fundamental building blocks of the supramolecular structure.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(hydroxymethyl)-1h-indazole-5-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 1201-24-7 CAS MSDS (5-Methyl-1H-indazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [3-Methyl-1H-indazole-5-carboxylic acid crystal structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030239#3-methyl-1h-indazole-5-carboxylic-acid-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com